Dehydrogoniothalamin

Description

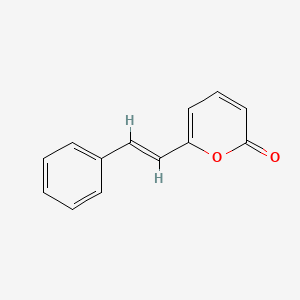

Structure

2D Structure

3D Structure

Properties

CAS No. |

32065-58-0 |

|---|---|

Molecular Formula |

C13H10O2 |

Molecular Weight |

198.22 g/mol |

IUPAC Name |

6-[(E)-2-phenylethenyl]pyran-2-one |

InChI |

InChI=1S/C13H10O2/c14-13-8-4-7-12(15-13)10-9-11-5-2-1-3-6-11/h1-10H/b10-9+ |

InChI Key |

PJQXIFKFVCLVQK-MDZDMXLPSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=CC(=O)O2 |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=CC(=O)O2 |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Distribution of Dehydrogoniothalamin-Producing Species

The primary botanical sources of this compound are trees and shrubs belonging to the Goniothalamus genus, which are predominantly found in the tropical rainforests of Southeast Asia. ukm.myhataso.com

Goniothalamus umbrosus Sinclair, found in regions such as Sabah, Malaysia, is a significant natural source of this compound. scispace.com The compound has been successfully isolated from the roots of this plant. scispace.comresearchgate.net In this species, this compound co-occurs with other related styryl lactones, primarily Goniothalamin (B1671989) and 5-acetoxygoniothalamin. vulcanchem.comscispace.com The plant is also utilized in traditional medicine by local communities for various ailments. scispace.com Studies have also documented the presence of this compound in the leaves of G. umbrosus. internationalscholarsjournals.com

Goniothalamus ridleyi King is another key species from which this compound has been isolated. ukm.mycabidigitallibrary.org Specimens collected from Kelantan, Malaysia, have been shown to contain the compound in the stem and roots. ukm.myresearchgate.netutm.my Phytochemical analysis of G. ridleyi revealed the presence of this compound alongside a different array of compounds compared to G. umbrosus, including 5-acetoxyisogoniothalamin oxide, 5-acetoxygoniothalamin, 5-hydroxygoniothalamin, and goniothalamin. ukm.mycabidigitallibrary.orgresearchgate.net

The genus Goniothalamus is a recognized producer of styryl-lactones. scribd.com For a comparative perspective, it is noteworthy that other species within this genus synthesize similar, though not identical, compounds. For instance, Goniothalamin, which often co-occurs with this compound, has been isolated from Goniothalamus macrophyllus, Goniothalamus scortechinii, and Goniothalamus malayanus. scribd.comscispace.com This distribution highlights the chemical diversity within the genus.

Table 1: Comparative Distribution of this compound and Related Compounds in Goniothalamus Species

| Compound | Goniothalamus umbrosus (Roots) scispace.com | Goniothalamus ridleyi (Stem & Root) ukm.myresearchgate.net |

|---|---|---|

| This compound | Present | Present |

| Goniothalamin | Present | Present |

| 5-acetoxygoniothalamin | Present | Present |

| 5-acetoxyisogoniothalamin oxide | Not Reported | Present |

| 5-hydroxygoniothalamin | Not Reported | Present |

Goniothalamus ridleyi

Extraction Techniques from Plant Biomass for this compound

The initial step in isolating this compound involves extracting the compound from dried and powdered plant material. This process leverages the solubility of the target compound in specific solvents.

Organic solvent extraction is the standard method for obtaining crude extracts containing this compound from plant biomass. thermofisher.com This technique relies on the principle of partitioning biomolecules into different phases based on their chemical properties. thermofisher.com

For G. umbrosus, a common procedure involves the extraction of ground roots with methanol (B129727). scispace.com The resulting crude methanol extract is then dissolved in a methanol-water mixture and subjected to liquid-liquid partitioning with a series of organic solvents of increasing polarity, such as hexane (B92381), dichloromethane (B109758), and chloroform (B151607). scispace.com This separates the components into different fractions based on their solubility. scispace.com Soxhlet extraction with methanol has also been reported for processing the leaves of this species. internationalscholarsjournals.com

In the case of G. ridleyi, researchers have carried out sequential extraction of the plant material using hexane, chloroform, and methanol to yield three distinct crude extracts. ukm.my

Table 2: Summary of Organic Solvent Extraction Protocols

| Botanical Source | Plant Part | Initial Extraction Solvent | Subsequent Partitioning/Fractionation Solvents | Reference |

|---|---|---|---|---|

| Goniothalamus umbrosus | Roots | Methanol | Hexane, Dichloromethane, Chloroform | scispace.com |

| Goniothalamus ridleyi | Stem Bark, Stem, Root, Fruit | Hexane, Chloroform, Methanol (Sequential) | Not Applicable (Sequential Extraction) | ukm.my |

Advanced Isolation and Purification Strategies for this compound

Following extraction, the crude fractions containing this compound undergo several stages of chromatographic purification to isolate the compound in a pure form.

The purification process is a multi-step strategy involving different chromatographic techniques. For large crude extracts, such as those from G. ridleyi, Vacuum Liquid Chromatography (VLC) may be used as an initial separation step. ukm.my The primary workhorse for separation is Column Chromatography (CC), typically using silica (B1680970) gel as the stationary phase. ukm.myscispace.com Fractions collected from the column are monitored, and those containing the target compound are combined.

The final and most crucial purification step often involves Preparative Thin Layer Chromatography (PTLC). ukm.myscispace.comresearchgate.net This technique allows for the fine separation of compounds with similar polarities, yielding this compound as a pure, yellow, needle-like crystalline solid. scispace.comresearchgate.net

Table 3: Summary of Purification Strategies for this compound

| Purification Technique | Purpose | Application in this compound Isolation | Reference |

|---|---|---|---|

| Vacuum Liquid Chromatography (VLC) | Initial, coarse separation of large extract quantities. | Used for initial fractionation of G. ridleyi extracts. | ukm.my |

| Column Chromatography (CC) | Primary separation of crude extracts or VLC fractions. | Extensively used for both G. umbrosus and G. ridleyi extracts using silica gel. | ukm.myscispace.com |

| Preparative Thin Layer Chromatography (PTLC) | Final purification of semi-pure fractions. | Used to obtain pure this compound from enriched fractions of both species. | ukm.myscispace.comresearchgate.net |

Chromatographic Separation Techniques

Chromatography is a fundamental technique for the separation, purification, and identification of components within a mixture. journalagent.com In the context of phytochemistry, it is indispensable for isolating specific compounds like this compound from complex plant extracts. edubirdie.com The separation is based on the differential distribution of the compounds between a stationary phase and a mobile phase. journalagent.combnmv.ac.in Various chromatographic methods are employed in a sequential manner to achieve high purity. column-chromatography.com

Column chromatography (CC) is a primary and widely used purification technique for isolating phytoconstituents on both small and large scales. edubirdie.commdpi.com This method involves a solid stationary phase packed into a glass column and a liquid mobile phase that percolates through the column. journalagent.comedubirdie.com

In the isolation of this compound, silica gel is the most frequently used stationary phase. ukm.my The selection of the mobile phase, or eluent, is critical for effective separation. Typically, a gradient of solvents is used, starting with a non-polar solvent and gradually increasing the polarity. For instance, after initial fractionation, the hexane-soluble fraction from a Goniothalamus umbrosus extract was subjected to column chromatography on silica gel, eluting with hexane and then a mixture of hexane and dichloromethane (7:3). In another example from the isolation of compounds from Goniothalamus ridleyi, a chloroform crude extract was separated on a silica gel column using a mixture of hexane and ethyl acetate (B1210297) (6.5:3.5). ukm.my The process is often monitored by collecting numerous small fractions and analyzing them using Thin Layer Chromatography. ukm.my

Another type of column chromatography used in the purification of related compounds is size-exclusion chromatography, for example, using Sephadex LH-20 with methanol as the eluent, which separates molecules based on their size. mdpi.comresearchgate.net

Table 1: Examples of Column Chromatography Systems for this compound Isolation

| Plant Source | Extract Type | Stationary Phase | Mobile Phase (Eluent) | Reference |

| Goniothalamus umbrosus | Hexane partition | Silica gel (70-230 mesh) | Hexane -> Hexane:Dichloromethane (7:3) | |

| Goniothalamus ridleyi | Ethyl acetate root extract | Silica gel | Hexane and Ethyl acetate | ukm.my |

| Goniothalamus ridleyi | Chloroform stem extract | Silica gel | Hexane:Ethyl acetate (6.5:3.5) | ukm.my |

Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used for analyzing mixtures. umass.edu It serves multiple purposes in the isolation process, including determining the number of components in a fraction, monitoring the progress of column chromatography separations, and establishing the purity of the isolated compound. umass.eduumich.edu

The stationary phase is typically a thin layer of an adsorbent like silica gel coated on a plate of glass or aluminum. bnmv.ac.insigmaaldrich.com A small spot of the sample solution is applied to the baseline of the plate. umich.edu The plate is then placed in a closed chamber containing a solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase. umass.edusigmaaldrich.com

For this compound and its co-occurring compounds, TLC plates (e.g., Merck TLC Silica gel 60 F254) are commonly used. ukm.my Visualization of the separated spots is often achieved using UV light (at 254 and 365 nm), as these compounds are UV-active. ukm.myresearchgate.net The position of each spot is characterized by its Retention Factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. umich.edu An Rf value of 0.66 was reported for this compound in a hexane:ethyl acetate (1:1) solvent system.

Table 2: TLC Parameters for this compound Analysis

| Stationary Phase | Mobile Phase (Eluent) | Rf Value | Reference |

| Silica gel 60 F254 | Hexane:Ethyl Acetate (1:1) | 0.66 | |

| Silica gel 60 F254 | Hexane:Acetone (B3395972) (7:3) | Not specified | |

| Silica gel | Hexane:Ethyl Acetate (1:1) | 0.4616 (for a related compound) | researchgate.net |

| Silica gel | Hexane:Ethyl Acetate (7:3) | 0.30 (for goniothalamin) | ukm.my |

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile separation technique that offers high resolution and sensitivity. uhplcs.com It operates on the same principles as column chromatography but uses high pressure to pass the mobile phase through a column packed with smaller particles, resulting in faster and more efficient separations. uhplcs.comkemtrak.com

While detailed protocols for the specific isolation of this compound using preparative HPLC are not extensively documented in the provided search results, HPLC is a standard tool for the purification and analysis of natural products, including styryl lactones. bvsalud.org103.5.180researchgate.net For instance, recycling preparative HPLC has been successfully used to isolate a related styryl lactone, (-)-goniodiol, from Goniothalamus lanceolatus. upsi.edu.my This technique allows unresolved components to be recirculated through the column multiple times to achieve a high degree of purity, making it both economical and sustainable. upsi.edu.my Given the complexity of the extracts from which this compound is isolated, HPLC, particularly in its preparative and semi-preparative formats, serves as a crucial final step to obtain the compound at the desired purity for structural elucidation and bioactivity studies. researchgate.netthermofisher.com

Thin Layer Chromatography (TLC)

Other Methodologies for this compound Purification

In addition to standard column chromatography, other related techniques are often employed as intermediate or final purification steps.

Vacuum Liquid Chromatography (VLC) : This technique is often used for the initial fractionation of large amounts of crude plant extract (typically more than 3 grams). ukm.my VLC is similar to column chromatography but uses a vacuum to pull the solvent through the stationary phase (silica gel) packed in a sintered glass funnel. This allows for a faster separation of a large quantity of material. For example, a 9.57 g ethyl acetate crude extract from the roots of G. ridleyi was first separated using VLC with ethyl acetate and methanol as eluents to yield 12 fractions. ukm.my

Preparative Thin Layer Chromatography (PTLC) : PTLC is essentially an upscaled version of analytical TLC. ukm.my A larger quantity of the sample is applied as a band onto a thicker layer of adsorbent on a larger plate. After development, the bands corresponding to the desired compounds are scraped off the plate, and the compound is recovered by eluting it from the adsorbent with a suitable solvent. This method is particularly useful for purifying small quantities of compounds (milligrams) from fractions that are still mixtures after column chromatography. ukm.my For instance, a fraction from a column separation of G. umbrosus extract was further purified by preparative TLC using a hexane:acetone (7:3) solvent system to yield pure this compound.

Chemical Characterization and Structural Elucidation Techniques of Dehydrogoniothalamin

Spectroscopic Analysis for Compound Identification

Spectroscopy is the cornerstone of structural elucidation, involving the interaction of electromagnetic radiation with the molecule to probe its various features. researchgate.netnumberanalytics.com For dehydrogoniothalamin, a suite of spectroscopic techniques, including NMR, MS, UV-Vis, and IR, has been employed to determine its structure. nih.govum.edu.mycabidigitallibrary.org

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. researchgate.net Through one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to assign the chemical environment and connectivity of each proton and carbon atom in this compound. researchgate.net

The ¹H NMR spectrum of this compound shows the presence of ten protons. scispace.com Signals in the aromatic region between δ 7.30 and 7.39 ppm correspond to the five protons of the monosubstituted phenyl ring. scispace.com Two key doublets at approximately δ 6.8 ppm and δ 7.27 ppm are attributed to the olefinic protons H-7 and H-8. scispace.com The large coupling constants (J) of around 15.8-15.9 Hz for these signals are characteristic of a trans configuration for the double bond in the styryl side chain. researchgate.netscispace.com

The ¹³C NMR spectrum provides information on the thirteen carbon atoms in the molecule. The data reveals the presence of a carbonyl carbon from the lactone ring, multiple sp²-hybridized carbons corresponding to the phenyl ring and the double bonds, and sp³-hybridized carbons within the pyrone ring structure. ukm.my The combination of ¹H and ¹³C NMR data, often supplemented by 2D NMR techniques like HSQC and HMBC, allows for the unambiguous assignment of the entire molecular structure. researchgate.net

¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

|---|---|---|---|

| H-7 | 6.8 | d | 15.8 |

| H-8 | 7.27 | d | 15.9 |

Data compiled from research findings. scispace.com

¹³C NMR Spectroscopic Data for this compound| Carbon | Chemical Shift (δ ppm) |

|---|---|

| C-10, C-14 | 125.73 |

| C-11, C-13 | 128.63 |

| C-12 | 128.78 |

| C-3 | 124.7 |

| C-4 | 140.33 |

Representative data from styryllactone analysis. ukm.my

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and molecular formula of a compound. numberanalytics.comscribd.com For this compound, mass spectral analysis shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 198.0. scispace.com This finding is consistent with the molecular formula C₁₃H₁₀O₂, which has a calculated molecular weight of 198.21 g/mol . vulcanchem.comscispace.com This information is fundamental for the initial identification and confirmation of the compound's elemental composition. Further analysis of the fragmentation pattern in the mass spectrum can provide additional structural clues by showing how the molecule breaks apart, helping to confirm the presence of the phenyl group and the lactone ring.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and conjugated systems (chromophores). bioglobax.comuzh.ch The UV spectrum of this compound exhibits strong absorptions at multiple wavelengths, which is indicative of a highly conjugated system involving the styryl residue and the α,β-unsaturated lactone. scispace.com The presence of these extensive chromophores is a key characteristic of the this compound structure.

UV-Vis Spectroscopic Data for this compound

| λₘₐₓ (nm) | log ε |

|---|---|

| 221 | 4.64 |

| 238 | 4.73 |

| 249 | 4.73 |

Data reflects a styryl residue chromophore. scispace.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. numberanalytics.comlibretexts.org The IR spectrum of this compound provides clear evidence for its key functional groups. A strong absorption band observed around 1720 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration within an α,β-unsaturated lactone moiety. scispace.com Other bands in the spectrum confirm the presence of C=C double bonds from the aromatic ring and the styryl chain, as well as C-H and C-O bonds. um.edu.my

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| 1720 | C=O stretch (α,β-unsaturated lactone) |

| 1630-1680 | C=C stretch (alkene) |

Data compiled from spectroscopic findings. scispace.comnobraintoosmall.co.nz

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Advanced and Complementary Analytical Techniques for Structural Confirmation

While primary spectroscopic methods provide a robust picture of a molecule's structure, advanced and complementary techniques are often used for absolute confirmation, especially of its stereochemistry and three-dimensional conformation.

Orthogonal analytical approaches involve using multiple, independent techniques that measure the same attribute based on different physical principles. alphalyse.comresearchgate.net This strategy enhances the confidence and accuracy of the structural assignment by ensuring that the proposed structure is consistent with data from various non-correlated methods. news-medical.net

In the case of this compound, the structural elucidation performed using spectroscopic methods (NMR, MS) was crucially complemented by single-crystal X-ray crystallography. vulcanchem.com X-ray crystallography provides a definitive determination of the molecular structure in the solid state, including bond lengths, bond angles, and the absolute stereochemical configuration. The results from X-ray analysis confirmed the molecular formula of C₁₃H₁₀O₂ and the trans configuration of the C7=C8 double bond. vulcanchem.com It also revealed a nearly planar conformation of the molecule, with a small dihedral angle between the pyrone and benzene (B151609) rings. vulcanchem.comresearchgate.net This use of a non-spectroscopic, diffraction-based method alongside spectroscopic techniques represents a powerful orthogonal approach, leaving no ambiguity in the final structural assignment of this compound. vulcanchem.com

Integration of Multiple Spectroscopic Data for Definitive Elucidation

The elucidation of the structure of this compound is a classic example of the power of combining spectroscopic techniques. Each method provides a layer of information, and by integrating these layers, chemists can build the molecular structure with high confidence.

Mass Spectrometry (MS): Establishing the Molecular Formula

The initial step in structure elucidation often involves mass spectrometry to determine the molecular weight and elemental composition of the compound. For this compound, low-resolution mass spectrometry (LRMS) shows a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 198. rsc.org This finding is consistent with the molecular formula C₁₃H₁₀O₂. rsc.org High-resolution mass spectrometry (HRMS) would further confirm this formula by providing a highly accurate mass measurement, distinguishing it from other possible formulas with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also offer initial clues about the structural components, such as the presence of a stable styryl or pyrone fragment. researchgate.net

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is employed to identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays several characteristic absorption bands. A strong absorption peak around 1720 cm⁻¹ is indicative of a carbonyl (C=O) group within an α,β-unsaturated lactone ring. rsc.org Bands in the region of 1500-1575 cm⁻¹ suggest the presence of carbon-carbon double bond stretching vibrations (C=C) from both the aromatic ring and the styryl side chain. rsc.org Additional peaks around 970 cm⁻¹ are characteristic of the out-of-plane bending for a trans-configured double bond, providing early evidence of the stereochemistry of the styryl unit. rsc.org

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton nuclear magnetic resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule.

The ¹H NMR spectrum of this compound shows a complex multiplet between δ 7.30 and 7.52 ppm, which integrates to five protons. rsc.orgcolumbia.edu This pattern is characteristic of a monosubstituted benzene ring (the phenyl group). The olefinic protons of the styryl side chain appear as distinct doublets. The proton H-7 typically resonates around δ 6.8 ppm, and H-8 appears further downfield around δ 7.27-7.33 ppm. rsc.orgcolumbia.edu The large coupling constant (J) of approximately 15.6-15.9 Hz between these two protons confirms their trans relationship. rsc.orgcolumbia.edu The protons on the dihydropyrone ring (H-3, H-4, and H-5) also give characteristic signals, confirming the lactone portion of the structure. columbia.edu

¹³C NMR Spectroscopy: Revealing the Carbon Skeleton

Complementing the ¹H NMR data, ¹³C NMR spectroscopy details the carbon framework of the molecule. The spectrum for this compound would show 13 distinct carbon signals, consistent with the molecular formula. Key signals include the carbonyl carbon (C-2) of the lactone at a downfield chemical shift, typically above δ 160 ppm. The carbons of the phenyl ring (C-9 to C-14) appear in the aromatic region (δ 125-136 ppm), while the olefinic carbons (C-3, C-4, C-7, C-8) also resonate in this unsaturated region. The remaining signals correspond to the carbons of the pyrone ring.

Interactive Data Table: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Atom No. | ¹H Chemical Shift (δ ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (δ ppm) |

| 2 | - | - | - | ~161.3 |

| 3 | ~6.15 | d | ~4.8 | ~124.7 |

| 4 | ~7.33 | dd | ~11.4, 4.8 | ~140.3 |

| 5 | ~6.03 | d | ~11.4 | - |

| 6 | - | - | - | - |

| 7 | ~6.80 | d | ~15.8 | ~124.8 |

| 8 | ~7.27 | d | ~15.9 | ~134.9 |

| 9 | - | - | - | ~135.7 |

| 10, 14 | ~7.52 | d | ~7.2 | ~125.7 |

| 11, 13 | ~7.39-7.44 | m | - | ~128.6 |

| 12 | ~7.39-7.44 | m | - | ~128.8 |

| Note: Chemical shifts are approximate and can vary based on the solvent and instrument used. Data compiled from multiple sources. researchgate.netrsc.orgcolumbia.edu |

2D NMR Spectroscopy: Assembling the Puzzle

While 1D NMR spectra identify the pieces, 2D NMR experiments reveal how they are connected. blogspot.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum establishes proton-proton coupling relationships. It would show correlations between H-3 and H-4, and between H-4 and H-5, confirming their sequence in the pyrone ring. It would also confirm the coupling between the olefinic protons H-7 and H-8.

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. columbia.edu This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons by linking the known ¹H chemical shifts to their corresponding carbon partners.

Correlations from the phenyl protons (H-10 to H-14) to the carbon C-8, definitively linking the phenyl ring to the styryl side chain.

Correlations from the olefinic proton H-7 to carbons within the pyrone ring (e.g., C-5 and C-6), connecting the side chain to the lactone core.

Correlations from protons on the pyrone ring (e.g., H-5) to the carbonyl carbon (C-2), confirming the lactone structure.

By meticulously analyzing the data from MS, IR, ¹H NMR, ¹³C NMR, and 2D NMR experiments (COSY, HSQC, HMBC), every atom and bond in the this compound molecule can be accounted for. researchgate.net The molecular formula from MS is validated by the NMR carbon and proton counts. The functional groups identified by IR are confirmed by the chemical shifts in the NMR spectra. Finally, the complete bonding network and the trans stereochemistry of the side chain are unequivocally established by the correlations observed in the 2D NMR spectra, leading to the definitive elucidation of the structure. numberanalytics.com

Synthetic Methodologies and Derivative Chemistry of Dehydrogoniothalamin

Total Synthesis Approaches for Dehydrogoniothalamin and its Analogs

The synthesis of this compound and its analogs has been approached through various strategies, reflecting the evolution of synthetic organic chemistry. These approaches range from classical methods to more modern and efficient techniques.

Historical and Pioneering Synthetic Routes to Styryl Lactones

Early synthetic efforts towards styryl lactones laid the groundwork for the more advanced methodologies used today. One of the pioneering approaches involved the use of a Reformatsky-type reaction. An attempt to directly synthesize goniothalamin (B1671989), a related styryl lactone, through the reaction of cinnamaldehyde (B126680) with the dianion of ethyl acetoacetate (B1235776) aimed to establish the core δ-lactone structure with a hydroxyl group at the C-4 position. ncl.edu.tw Subsequent steps of tosylation and reduction were designed to yield the target molecule. ncl.edu.tw Another early method involved the reaction of the dianion of 2-butynoic acid with cinnamaldehyde, followed by reduction and lactonization to form the goniothalamin skeleton. ncl.edu.tw These initial routes, while foundational, often faced challenges in terms of yield and stereoselectivity.

Modern Advancements in Chemical Synthesis Methodology

Contemporary synthetic chemistry has introduced a variety of sophisticated techniques to overcome the limitations of earlier methods. These modern approaches prioritize efficiency, selectivity, and sustainability.

Principles of Green Chemistry in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of complex molecules like this compound to minimize environmental impact. nih.gov This involves the use of less hazardous reagents, greener solvents, and energy-efficient reaction conditions. sphinxsai.comlibretexts.org The goal is to develop synthetic pathways that are not only effective but also environmentally benign. nih.gov Key aspects of green chemistry include maximizing atom economy, which focuses on incorporating the maximum amount of starting materials into the final product, thereby reducing waste. sphinxsai.comlibretexts.org

Solvent-Free and Catalytic Activation Methodologies

A significant advancement in green synthesis is the development of solvent-free reaction conditions, often facilitated by techniques like ball milling. rsc.orgwiley.comrsc.org This approach eliminates the need for large volumes of potentially hazardous solvents, reducing both environmental impact and the complexity of product purification. rsc.orgwiley.com Catalytic methods are also at the forefront of modern synthesis, offering numerous advantages such as lower energy requirements, increased selectivity, and the use of catalytic instead of stoichiometric amounts of reagents. rsc.org For instance, the synthesis of styryl-heterocycle derivatives can be achieved through one-pot syntheses and methods like Knoevenagel condensation and Wittig reactions. mdpi.com

| Catalyst/Method | Reaction Type | Key Features |

| Protic Acids | Biginelli Reaction | Environmentally benign, can be performed in aqueous media or solvent-free. researchgate.net |

| Iron Carbonyl Complexes | Dehydrogenative Lactonization | Uses acetone (B3395972) as both solvent and hydrogen acceptor, avoids over-oxidation. organic-chemistry.org |

| Copper/Nitroxyl Systems | Aerobic Oxidative Lactonization | Utilizes ambient air as the oxidant under mild conditions. organic-chemistry.org |

| Palladium Catalysis | C-S Cross-Coupling | Can be enabled by ball-milling for a robust process. cardiff.ac.uk |

Biocatalytic and Mechanochemical Approaches in Styryl Lactone Synthesis

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, including styryl lactones. unipd.it Enzymes can catalyze reactions with high enantio- and regioselectivity under mild conditions. mdpi.com For lactone synthesis, key biocatalytic routes include Baeyer-Villiger oxidations by monooxygenases (BVMOs), oxidative lactonization of diols, and reductive cyclization of ketoesters. nih.govmdpi.com These enzymatic methods offer a green alternative to traditional chemical transformations. mdpi.com

Mechanochemistry, particularly ball milling, provides a solvent-free method for organic synthesis. rsc.org This high-energy milling technique can facilitate reactions by bringing reactants into close contact, often leading to reduced reaction times and improved yields. beilstein-journals.org It has been successfully applied to a variety of reactions, including condensations and cross-coupling reactions, demonstrating its potential for the synthesis of complex heterocyclic structures. beilstein-journals.orgresearchgate.net

Asymmetric and Stereoselective Synthesis of this compound

The control of stereochemistry is a critical aspect of synthesizing biologically active molecules like this compound. Asymmetric synthesis aims to produce a single enantiomer of a chiral compound with high selectivity. irbbarcelona.org This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials from the "chiral pool". ethz.chresearchgate.net

Stereoselective reactions, where one stereoisomer is formed preferentially over others, are essential for constructing the correct three-dimensional structure of the target molecule. ethz.ch For example, the Prins cyclization is a powerful method for the stereoselective synthesis of tetrahydropyran (B127337) rings, which are common structural motifs in natural products. beilstein-journals.org Similarly, organocatalytic cascade reactions have been developed for the highly diastereo- and enantioselective functionalization of styryl-type compounds. nih.gov The development of stereoselective methods, such as those involving photoredox catalysis for the synthesis of unnatural amino acids, highlights the ongoing innovation in this field. chemrxiv.org

| Synthetic Strategy | Key Reaction/Concept | Outcome |

| Asymmetric Catalysis | Use of chiral catalysts | Production of a single enantiomer in high enantiomeric excess. irbbarcelona.org |

| Chiral Pool Synthesis | Starting with enantiomerically pure natural products | Incorporation of existing stereocenters into the target molecule. ethz.ch |

| Diastereoselective Reactions | Control of relative stereochemistry | Formation of specific diastereomers. |

| Organocatalytic Cascades | Sequential reactions catalyzed by a small organic molecule | Highly enantioselective and diastereoselective formation of complex structures. nih.gov |

Chemical Modification and Analog Generation for Structure-Activity Exploration

The exploration of the this compound pharmacophore involves two primary strategies: the direct chemical modification of the natural product to generate derivatives and the total synthesis of structurally related styrylpyrone analogs. These approaches allow for a systematic investigation of how different functional groups and structural features influence the molecule's biological profile.

Synthesis of this compound Derivatives

The semisynthesis of this compound derivatives often starts with the closely related natural product, goniothalamin. Chemical modifications are strategically introduced to probe the importance of various parts of the molecule. For instance, derivatives of goniothalamin have been prepared through modifications at the aromatic ring and the lactone moiety.

Nineteen new derivatives of goniothalamin were synthesized to evaluate their antitumor activities. jst.go.jpnih.gov These semi-synthetic methods involved chemical transformations to introduce new functional groups onto the goniothalamin scaffold. jst.go.jpnih.gov The resulting compounds were then tested in vitro against various human tumor cell lines. jst.go.jpnih.gov Notably, most of these derivatives exhibited inhibitory effects against HL-60 cancer cells. jst.go.jpnih.gov

Key findings from these studies revealed that the introduction of a nitro group or an amino group at the 10-position of the styryl moiety could enhance cytotoxic activity. Specifically, 10-nitro-goniothalamin and 10-amino-goniothalamin displayed significant and selective inhibition against human stomach cancer SGC-7901 cells, with IC50 values of 1.10 and 1.14 μg/ml, respectively. jst.go.jpnih.gov This potency was considerably higher than that of the positive control, etoposide (B1684455) (VP-16), which had an IC50 of 6.07 μg/ml. jst.go.jpnih.gov

A crucial aspect of understanding the structure-activity relationship (SAR) is the physicochemical properties of the derivatives. The partition coefficients (logP) of these synthesized molecules were calculated to assess their lipophilicity, a factor that can influence their interaction with biological membranes and targets. jst.go.jpnih.gov

| Compound Name | Modification | Target Cell Line | IC50 (μg/ml) |

| 10-nitro-goniothalamin | Introduction of a nitro group at the 10-position | SGC-7901 | 1.10 |

| 10-amino-goniothalamin | Introduction of an amino group at the 10-position | SGC-7901 | 1.14 |

| Etoposide (VP-16) | Positive Control | SGC-7901 | 6.07 |

Design and Preparation of Structurally Related Styrylpyrone Analogs

The design and total synthesis of styrylpyrone analogs allow for more profound structural modifications than what is typically achievable through semisynthesis. This approach enables the exploration of the importance of the lactone ring size, the stereochemistry of chiral centers, and the nature of the substituent on the styryl group.

The synthesis of five-membered styryllactone derivatives has been accomplished using key reactions such as Swern oxidation and Wittig olefination. core.ac.uk This synthetic route provides access to both (E)- and (Z)-isomers of the styryllactone analogs, allowing for an investigation into the influence of the double bond geometry on cytotoxicity. A study on fourteen such derivatives revealed that they exhibited moderate cytotoxicity against Jurkat-T leukemia cell lines. core.ac.uk The most active compounds in this series were (Z)-183a, (Z)-183b, and (Z)-183g, all with an IC50 value of 60 μM. core.ac.uk The SAR study from this work suggested that steric hindrance from substituents on the aromatic ring could diminish the cytotoxic activity of these analogs. core.ac.uk

Furthermore, the enantioselective synthesis of styryl lactones is crucial for understanding the stereochemical requirements for biological activity. (R)- and (S)-Goniothalamin and a series of eight analogs were prepared with high enantiomeric purity to assess their cytotoxic activities against eight human cancer cell lines. nih.gov This comprehensive SAR study helped to define the key structural features necessary for the cytotoxic effects of goniothalamin analogs. nih.gov The non-natural (S)-enantiomer of goniothalamin and one of its analogs were identified as highly potent and selective cytotoxic agents against kidney cancer cells (786-0), with IC50 values of 4 and 5 nM, respectively. nih.gov Another analog demonstrated potent activity against adriamycin-resistant breast cancer cells (NCI/ADR). nih.gov

Extensive research on over 50 cytotoxic styryl lactones, both isolated from natural sources and synthesized, has provided a wealth of SAR data. nih.gov Among these, goniopypyrone (B237973) was identified as one of the most cytotoxic compounds. nih.gov Semisynthetic derivatives, such as 11-nitro-altholactone, have also shown promise as lead compounds for further development. nih.gov

| Analog Type | Key Synthetic Steps | Biological Finding | Reference |

| Five-membered styryllactones | Swern oxidation, Wittig reaction | Moderate cytotoxicity against Jurkat-T leukemia cells. Steric hindrance on the aromatic ring reduces activity. | core.ac.uk |

| (S)-Goniothalamin and analogs | Enantioselective synthesis | (S)-Goniothalamin showed high and selective cytotoxicity against kidney cancer cells. | nih.gov |

| Allylated 9-deoxygoniopypyrone (B162313) analog | Enantioselective synthesis from D-glucose | Decreased cytotoxicity but increased selectivity compared to the natural product. | arkat-usa.org |

| Various styryl lactones | Isolation and semisynthesis | Goniopypyrone is highly cytotoxic. 11-nitro-altholactone is a promising lead. | nih.gov |

Investigation of Biological Activities and Cellular Mechanisms of Dehydrogoniothalamin in Vitro Focus

Cytotoxic Effects on Defined Cellular Models

The cytotoxic potential of dehydrogoniothalamin has been extensively evaluated against a variety of cancer cell lines.

In Vitro Assays for Cytotoxicity Evaluation in Cell Lines

A range of in vitro assays are employed to quantify the cytotoxic effects of compounds like this compound. medtechbcn.compromega.com These methods assess cell health by measuring changes in metabolic activity or membrane integrity. promega.com Commonly used techniques include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial activity in living cells, and the lactate (B86563) dehydrogenase (LDH) release assay, which indicates loss of membrane integrity. promega.comnih.gov Other methods like the Alamar Blue, neutral red uptake (NRU), and sulforhodamine B (SRB) protein staining assays are also utilized. medtechbcn.com The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound required to inhibit a biological process by 50%.

Studies have demonstrated the cytotoxic effects of related styryl-lactones, such as goniothalamin (B1671989), across various human cancer cell lines. For instance, goniothalamin has shown promising cytotoxicity against cervical cancer cells (HeLa), with one study reporting an IC50 value of 3.2±0.72 μg/ml. researchgate.net The cytotoxicity is often observed to be dependent on both the concentration of the compound and the duration of exposure. researchgate.net

Table 1: Examples of In Vitro Cytotoxicity Assays

| Assay Name | Principle |

|---|---|

| MTT Assay | Measures metabolic activity via mitochondrial reductase enzymes. nih.gov |

| LDH Release Assay | Detects lactate dehydrogenase released from damaged cells. nih.gov |

| Neutral Red Uptake (NRU) Assay | Assesses the viability of cells based on their ability to incorporate and bind the supravital dye neutral red in the lysosomes. medtechbcn.comnih.gov |

| Sulforhodamine B (SRB) Assay | Quantifies cell density based on the measurement of cellular protein content. medtechbcn.com |

| Alamar Blue Assay | Uses a resazurin-based indicator to measure metabolic function and cellular health. medtechbcn.com |

Cellular Response Pathways and Mechanisms of Action of this compound

Research into the mechanisms underlying the cytotoxicity of styryl-lactones like this compound points towards the induction of apoptosis (programmed cell death) and interference with the cell cycle. nih.gov Apoptosis is a regulated process crucial for eliminating damaged or unwanted cells. nih.gov

Key findings on the mechanism of action for the related compound, goniothalamin, reveal several cellular responses:

Apoptosis Induction : Goniothalamin treatment has been shown to induce apoptosis in various cancer cell lines, including human breast cancer (MDA-MB-231), cervical cancer (HeLa), and promyelocytic leukemia (HL-60) cells. researchgate.net This is often confirmed by methods such as annexin (B1180172) V/propidium iodide (PI) staining, which can distinguish between early and late apoptotic cells. researchgate.netresearchgate.net

Cell Cycle Arrest : The compound can cause cell cycle arrest at specific phases. For example, in MDA-MB-231 and Saos-2 osteosarcoma cells, goniothalamin induced a significant arrest at the G2/M phase of the cell cycle. researchgate.net In HeLa cells, an arrest in the S phase was observed. researchgate.netresearchgate.net This disruption of the normal cell division process prevents cancer cell proliferation. frontiersin.org

DNA Damage : Some studies suggest that the cytotoxic effects are linked to the ability to induce DNA damage, which consequently triggers the apoptotic pathway. researchgate.net

Oxidative Stress : An increase in intracellular reactive oxygen species (ROS) has been observed in cells treated with goniothalamin, indicating the induction of oxidative stress which can contribute to cell death. researchgate.net

Caspase Activation : Apoptosis is executed by a family of proteases called caspases. Goniothalamin has been found to activate executioner caspases, such as caspase-3/7, which are responsible for the biochemical and morphological changes seen in apoptotic cells. researchgate.net

Antimicrobial Activities of this compound

The potential of this compound and related compounds as antimicrobial agents has been explored against various pathogenic bacteria and fungi.

Antibacterial Efficacy Studies Against Pathogenic Strains

The antibacterial activity of chemical compounds is often evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). scielo.br The MIC is the lowest concentration of an agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. scielo.brresearchgate.net

While specific data for this compound is limited in the provided search results, studies on styryl-lactones from the Goniothalamus genus have shown activity against Mycobacterium tuberculosis. For example, certain goniothalamin-related compounds demonstrated antimycobacterial activity with MIC values ranging from 6.25 to 100 µg/mL. researchgate.net The broth microdilution method is a standard technique used to determine these MIC values in a laboratory setting. scielo.brresearchgate.net

Table 2: Representative Antibacterial Activity of Goniothalamus-derived Compounds

| Compound Type | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Styryl-lactone (Compound 5) | Mycobacterium tuberculosis | 100 |

| Styryl-lactone (Compound 6) | Mycobacterium tuberculosis | 6.25 |

| Styryl-lactone (Compound 9) | Mycobacterium tuberculosis | 6.25 |

| Styryl-lactone (Compound 10) | Mycobacterium tuberculosis | 12.5 |

Data sourced from a study on compounds isolated from Goniothalamus laoticus. researchgate.net

Antifungal Efficacy Investigations

The antifungal efficacy of compounds is assessed using methods similar to antibacterial testing, such as determining the MIC and the Minimum Fungicidal Concentration (MFC). criver.com The Clinical & Laboratory Standards Institute (CLSI) provides standardized guidelines for these tests. nih.gov

There are reports of antifungal activity for compounds from the Goniothalamus genus, although specific data on this compound is not detailed in the search results. The evaluation of antifungal properties involves testing against clinically relevant fungal strains, such as those from the genera Candida, Aspergillus, Trichophyton, and Microsporum. nih.govresearchgate.net For example, studies on other natural compounds like terpinolene (B10128) have demonstrated antifungal activity against dermatophytes like Trichophyton interdigitale. researchgate.net

Antiviral Properties of this compound

The investigation of antiviral properties for natural compounds involves in vitro assays that measure the ability of a compound to inhibit viral replication or infectivity. nih.govnih.gov Key parameters determined in these assays include the 50% effective concentration (EC50), which is the concentration required to achieve a 50% reduction in viral activity, and the 50% cytotoxic concentration (CC50). criver.com

The antiviral potential of flavonoids, another class of natural phytochemicals, has been widely studied against both DNA and RNA viruses. nih.govmdpi.com These compounds can act at various stages of the viral life cycle, including entry into the host cell, replication, and protein translation. nih.gov While the search results highlight the general antiviral potential of plant-derived compounds, specific in vitro studies detailing the antiviral properties of this compound were not identified. nih.govnih.govscience-line.com Research in this area would typically involve screening the compound against a panel of viruses in susceptible cell lines to determine its spectrum of activity and mechanism of action. criver.com

In Vitro Antiviral Assays against Model Viruses (e.g., HSV-1)

Antioxidant Investigations of this compound

The antioxidant profile of a compound can be complex, involving direct scavenging of free radicals or modulation of the cell's own antioxidant systems. Studies on styryl-lactones reveal a dual role, where they can exhibit both antioxidant and, under certain conditions, pro-oxidant activities that are central to their biological effects.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method used to measure the free radical scavenging capacity of a compound. plantsjournal.commdpi.com In this assay, an antioxidant compound donates an electron to the stable DPPH radical, a reaction that can be monitored by a color change. mdpi.com

While specific DPPH assay results for isolated this compound are not prominent in the reviewed literature, studies on extracts from Goniothalamus species and on related compounds provide relevant data.

Table 2: DPPH Free Radical Scavenging Activity of Goniothalamus Extracts and Related Compounds

| Sample | Assay | IC₅₀ / EC₅₀ Value | Antioxidant Activity Level |

|---|---|---|---|

| G. umbrosus Methanol (B129727) Extract | DPPH | 0.263 mg/mL | Good |

| Goniomicin B | DPPH | 0.207 µM | High |

| G. tortilipetalus Flower Oil | DPPH | 725.21 µg/mL | Weak |

IC₅₀/EC₅₀: The concentration required to scavenge 50% of DPPH radicals. Data sourced from studies on various Goniothalamus species. internationalscholarsjournals.comcore.ac.ukmdpi.comresearchgate.net

The methanolic extract of G. umbrosus leaves showed good free-radical scavenging activity. internationalscholarsjournals.com Furthermore, a study on Goniothalamus tapisoides identified Goniomicin B as having high antioxidant activity in a DPPH assay. core.ac.ukresearchgate.net In contrast, essential oils from G. tortilipetalus showed only weak activity, which is expected as the chemical constituents differ significantly from styryl-lactones. mdpi.com

Conversely, studies on the closely related compound goniothalamin have revealed that it can induce the production of reactive oxygen species (ROS) in cancer cells. nih.govnih.gov This pro-oxidant activity, leading to an increase in intracellular ROS, appears to be a key part of its cytotoxic mechanism rather than a simple antioxidant effect. oup.com This suggests that this compound may also modulate reactive species in a context-dependent manner, potentially acting as an antioxidant in some chemical assays but as a pro-oxidant within a cellular environment to trigger specific signaling pathways.

Beyond direct radical scavenging, compounds can interact with the endogenous cellular antioxidant system, which includes molecules like glutathione (B108866) (GSH) and enzymes such as catalase and superoxide (B77818) dismutase. researchgate.net

Research into the mechanism of action for goniothalamin provides significant insight into how styryl-lactones like this compound likely interact with these systems. Studies in Jurkat T-leukemia cells and MDA-MB-231 breast cancer cells have shown that goniothalamin's activity is closely linked to the disruption of the cell's redox balance. nih.govnih.gov

Key findings include:

Glutathione Depletion: Treatment with goniothalamin leads to a rapid decrease in the levels of intracellular glutathione (GSH). nih.govoup.com GSH is a major cellular antioxidant, and its depletion makes the cell vulnerable to oxidative damage. researchgate.net

Thiol Alkylation: Goniothalamin is believed to directly alkylate the thiol group on GSH via a Michael addition reaction, forming a goniothalamin-glutathione adduct. This conjugation inactivates GSH and removes it from the cellular antioxidant pool. oup.com

Induction of Oxidative Stress: The depletion of GSH and other free thiols results in an accumulation of ROS, leading to a state of oxidative stress. nih.govnih.govoup.com

This mechanism suggests that the biological effects of these styryl-lactones are not derived from acting as conventional antioxidants but rather from intentionally overwhelming the cellular antioxidant system to induce oxidative stress, which in turn can trigger programmed cell death (apoptosis) in susceptible cells. nih.govoup.com

Table 3: Reported Effects of Goniothalamin on Cellular Antioxidant Systems

| Cellular Component/Process | Observed Effect | Cell Line |

|---|---|---|

| Glutathione (GSH) Content | Decrease | Jurkat T-cells, SKBR3 |

| Intracellular Free Thiols | Decrease | MDA-MB-231 |

| Reactive Oxygen Species (ROS) | Increase | Jurkat T-cells, MDA-MB-231, SKBR3 |

Data compiled from studies on the related compound Goniothalamin. nih.govnih.govoup.com

Given the structural similarity, it is highly probable that this compound interacts with cellular antioxidant systems through a similar mechanism involving thiol reactivity and the induction of oxidative stress.

Structure Activity Relationship Sar Studies of Dehydrogoniothalamin and Its Analogs

Elucidation of Structural Determinants for Observed Biological Activities

The biological functions of dehydrogoniothalamin are closely tied to its distinct chemical structure. Scientists have systematically altered its structure to pinpoint the key factors responsible for its pharmacological properties. oncodesign-services.com

Identification of Key Pharmacophoric Elements within the this compound Scaffold

The essential pharmacophoric elements of the this compound scaffold, which are the fundamental molecular features responsible for its biological activity, have been a primary focus of research. nih.govunina.itnih.gov The core structure consists of an α,β-unsaturated lactone ring, a styryl group, and a specific stereochemistry, all of which are critical to its function. benthamscience.com

The α,β-unsaturated lactone ring is a well-known feature in many cytotoxic natural products. This part of the molecule can act as a Michael acceptor, reacting with nucleophiles like the thiol groups in cysteine residues of proteins. This can lead to the inactivation of key cellular proteins and trigger cell death. Research has demonstrated that saturating the double bond within this lactone ring in this compound analogs results in a significant decrease or loss of cytotoxic effects, underscoring the importance of this feature.

The styryl side chain also significantly influences the molecule's activity. The aromatic ring and the adjacent double bond enhance the compound's lipophilicity, which can affect its ability to penetrate cell membranes and reach intracellular targets. Changes to the substitution pattern on the phenyl ring of the styryl group can alter the electronic and steric characteristics of this region, thereby affecting how it binds to target proteins.

Furthermore, the stereochemistry at the chiral center of the lactone ring is a critical determinant of biological activity. Naturally occurring this compound has the (R)-configuration. Studies comparing the (R)- and (S)-enantiomers have frequently shown substantial differences in activity, indicating that the three-dimensional arrangement of the atoms is vital for specific interactions with biological targets. nih.gov

Impact of Specific Structural Modifications on Biological Response Profiles

The systematic modification of the this compound structure has yielded significant insights into its SAR. nih.govnih.govcreative-proteomics.comresearchgate.net Researchers have created and tested numerous analogs to investigate the importance of various structural components. oncodesign-services.com

Modifications to the lactone ring have been a central area of investigation. As previously noted, saturating the α,β-double bond typically eliminates cytotoxicity. The size of the lactone ring has also been studied, with the six-membered δ-lactone of this compound often proving optimal for activity when compared to rings of different sizes.

The length and composition of the linker connecting the lactone ring and the phenyl group have also been examined. Altering the length of the styryl side chain can impact the molecule's ability to adopt the necessary conformation for binding to its biological target. Replacing the styryl double bond with a more flexible alkyl chain or a more rigid triple bond can also lead to significant changes in biological activity.

| Compound | Modification | Biological Activity |

|---|---|---|

| This compound | Unmodified | Potent cytotoxic activity |

| Goniothalamin (B1671989) | Saturated lactone ring | Reduced cytotoxic activity benthamscience.com |

| Analogs with modified styryl group | Introduction of hydroxyl or methoxy (B1213986) groups | Varied cytotoxic activity depending on position |

| Analogs with different stereochemistry | (S)-enantiomer | Often shows reduced activity compared to natural (R)-enantiomer nih.gov |

Computational Approaches in Structure-Activity Relationship Analysis

In recent years, computational methods have become essential for expediting drug discovery and for providing deeper insights into the SAR of bioactive molecules such as this compound.

Molecular Docking and Ligand-Target Binding Affinity Predictions

Molecular docking is a computational method used to predict how a ligand will orient itself when bound to a protein target. jptcp.comunair.ac.id This technique has been used to examine the interactions between this compound and its analogs with potential biological targets. bvsalud.orgresearchgate.net By simulating the binding process, researchers can identify key amino acid residues in the active site that interact with the ligand and estimate the strength of the binding. frontiersin.org These predictions can help explain the observed SAR and guide the design of new, more potent analogs. For example, docking studies can clarify why certain substitutions on the phenyl ring either enhance or reduce activity by demonstrating how they alter the molecule's fit within the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical method that links the chemical structures of a series of compounds to their biological activities. frontiersin.orgcrpsonline.com By creating mathematical models from a training set of compounds with known activities, QSAR can be used to predict the activity of new, untested analogs. nih.govljmu.ac.uk Various molecular descriptors, such as electronic, steric, and hydrophobic properties, are used to represent the chemical structures. frontiersin.org For this compound, QSAR models have been developed to predict its cytotoxic effects on different cancer cell lines. These models help prioritize the synthesis of the most promising analogs, saving time and resources in the drug discovery process.

Pharmacophore Modeling and Molecular Dynamics Simulations for Mechanistic Insights

Pharmacophore modeling aims to identify the crucial three-dimensional arrangement of functional groups required for a molecule to produce a specific biological effect. frontiersin.orgnih.govmdpi.complos.orgresearchgate.netdovepress.com For this compound, a pharmacophore model would typically include features like a hydrogen bond acceptor (the lactone's carbonyl group), a hydrophobic aromatic region (the phenyl ring), and a Michael acceptor. Such models can be used to screen large virtual compound libraries to find new scaffolds with the desired features that are likely to be active. nih.gov

Mechanistic Research on Dehydrogoniothalamin S Biological Action at the Molecular and Cellular Level

Cellular Target Identification and Validation Methodologies

The initial step in deciphering the mechanism of a bioactive compound is to identify its cellular targets. While specific molecular targets of dehydrogoniothalamin are still under extensive investigation, the methodologies employed for target identification and validation in drug discovery provide a framework for this research. reactionbiology.comconceptlifesciences.com These approaches are broadly categorized into direct and indirect methods.

Direct methods aim to identify the physical binding partners of the compound. This can be achieved through techniques such as:

Affinity Chromatography: Immobilized this compound is used to capture interacting proteins from cell lysates.

PROTAC (PROteolysis TArgeting Chimeras) Technology: This emerging technology can be used to induce the degradation of specific proteins, thereby validating them as targets. nih.gov

Indirect methods infer targets by observing the compound's effects on cellular processes. These include:

Gene Expression Profiling: Techniques like bulk RNA-seq and single-cell RNA-seq can reveal changes in gene expression patterns induced by this compound, pointing towards affected pathways and potential targets. axcelead-us.com

Proteomics: Analyzing the entire set of proteins in a cell can identify changes in protein expression or post-translational modifications, offering clues about the compound's mechanism. nih.gov

Functional Genomics: Using techniques like CRISPR-Cas9 or RNA interference (RNAi) to systematically knock down or knock out genes can help identify those that are essential for the compound's activity. reactionbiology.com

Target validation is a critical subsequent step to confirm that the identified target is indeed responsible for the observed biological effects. reactionbiology.comconceptlifesciences.com This involves a variety of experimental approaches:

Target Knockout/Knockdown: Genetically modifying cells to lack or have reduced levels of the putative target can determine if the compound's effects are diminished or abolished. reactionbiology.com

Cellular Target Engagement Assays: These assays confirm that the compound physically interacts with the target inside the cell and at what concentration this engagement occurs. reactionbiology.com

Enzyme Activity Assays: If the target is an enzyme, its activity can be measured in the presence and absence of this compound to determine if the compound acts as an inhibitor or activator. reactionbiology.com

While direct cellular targets for this compound are yet to be definitively established in publicly available literature, the compound's known biological effects, such as the induction of apoptosis, suggest that its targets likely lie within the intricate network of proteins that regulate cell death and survival. bvsalud.org

Investigation of Intracellular Signaling Pathways Modulated by this compound

Intracellular signaling pathways are complex networks that transmit signals from the cell surface to various intracellular targets, ultimately dictating cellular responses. nih.gov this compound has been shown to modulate several of these pathways, leading to significant effects on cell fate.

The cell cycle is a tightly regulated process that governs cell division. creativebiolabs.netbiolegend.com Dysregulation of the cell cycle is a hallmark of cancer. Research indicates that this compound can interfere with cell cycle progression. bvsalud.org Specifically, it has been observed to cause cell cycle arrest, a state where the cell halts its progression through the cycle. bvsalud.orgmdpi.com This arrest prevents the cell from dividing and can be a prelude to programmed cell death. The cell cycle is controlled by checkpoints that ensure the fidelity of processes like DNA replication before the cell proceeds to the next phase. khanacademy.org this compound's ability to induce cell cycle arrest suggests it may activate these checkpoint mechanisms.

The key regulators of the cell cycle are cyclin-dependent kinases (CDKs) and their activating partners, cyclins. biolegend.com The activity of CDK-cyclin complexes dictates the transition between different phases of the cell cycle (G1, S, G2, and M). creativebiolabs.netkhanacademy.org While specific effects of this compound on individual CDKs and cyclins are not yet fully elucidated, its ability to halt the cell cycle points towards a potential modulation of these crucial regulatory proteins.

This compound can influence the expression and activity of various proteins and enzymes within the cell. bvsalud.org This modulation is a key aspect of its biological action.

Modulation of Gene and Protein Expression: The process of altering the expression of genes is known as therapeutic gene modulation. wikipedia.org this compound appears to exert such effects, leading to changes in the levels of specific proteins. This can occur at the transcriptional level, by influencing the rate at which genes are transcribed into messenger RNA (mRNA), or at the post-transcriptional level. wikipedia.orgnih.gov For example, studies on related compounds and cellular responses to stress suggest that this compound could modulate the expression of proteins involved in apoptosis, such as the Bcl-2 family of proteins. teachmeanatomy.info

Modulation of Enzyme Activity: Enzyme inhibition is a process where a molecule binds to an enzyme and decreases its activity. numberanalytics.comlibretexts.org this compound, like many natural products, may act as an enzyme inhibitor. This inhibition can be reversible or irreversible. libretexts.org Given its chemical structure, which includes an α,β-unsaturated lactone, a reactive Michael acceptor, it is plausible that this compound could irreversibly inhibit enzymes by forming covalent bonds with their active sites. vulcanchem.com This type of inhibition is often referred to as "suicide inhibition" or "mechanism-based inhibition". nih.gov Potential enzyme targets could include those involved in cell proliferation and survival pathways.

Programmed cell death, or apoptosis, is a crucial physiological process for removing unwanted or damaged cells. wikipedia.org A significant body of evidence suggests that the biological activity of styryl-lactones like this compound is associated with the induction of apoptosis. researchgate.netbvsalud.org

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. teachmeanatomy.infowikipedia.org Both pathways converge on the activation of a family of proteases called caspases, which execute the dismantling of the cell. wikipedia.org

Intrinsic Pathway: This pathway is triggered by intracellular stress, such as DNA damage or the accumulation of misfolded proteins. teachmeanatomy.info It is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). teachmeanatomy.info An increase in the ratio of pro-apoptotic to anti-apoptotic proteins leads to the release of cytochrome c from the mitochondria, which in turn activates caspases. mdpi.comnih.gov The induction of apoptosis by this compound likely involves the modulation of this pathway. bvsalud.org

Extrinsic Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the direct activation of initiator caspases. teachmeanatomy.infowikipedia.org

Research on similar compounds suggests that this compound-induced apoptosis is likely mediated by a caspase-dependent pathway. nih.gov This involves the activation of key executioner caspases, such as caspase-3. mdpi.comnih.gov

Table 1: Key Cellular Processes Modulated by this compound

| Cellular Process | Observed Effect of this compound | Potential Molecular Mechanisms |

|---|---|---|

| Cell Cycle | Arrest of cell cycle progression. bvsalud.orgmdpi.com | Modulation of cyclin-dependent kinases (CDKs) and cyclins. biolegend.com |

| Protein Expression | Altered expression of key regulatory proteins. bvsalud.org | Transcriptional and post-transcriptional gene regulation. wikipedia.orgnih.gov |

| Enzyme Activity | Inhibition of enzyme function. numberanalytics.comlibretexts.org | Reversible or irreversible binding to enzyme active sites. libretexts.org |

| Apoptosis | Induction of programmed cell death. researchgate.netbvsalud.org | Activation of intrinsic and/or extrinsic apoptotic pathways, caspase activation. teachmeanatomy.infowikipedia.org |

Modulation of Protein Expression and Enzyme Activity

Mechanistic Insights from Comparative Studies with Related Styryl Lactones

This compound belongs to the styryl-lactone family of natural products, which includes other bioactive compounds like goniothalamin (B1671989) and 5-acetoxygoniothalamin. vulcanchem.comscispace.com Comparative studies with these related compounds provide valuable insights into the structure-activity relationships and potential mechanisms of action of this compound.

A key structural feature that distinguishes this compound from some of its analogues is the presence of an α,β-unsaturated carbonyl system. vulcanchem.com This extended conjugation is often associated with enhanced biological activity. vulcanchem.com For instance, goniothalamin, which has a saturated lactone ring, also exhibits cytotoxic properties. vulcanchem.com Comparing the potency and specific molecular effects of this compound with goniothalamin can help to pinpoint the contribution of the unsaturated system to its biological profile.

Furthermore, other related styryl-lactones isolated from various Goniothalamus species have demonstrated a range of biological activities, including anti-inflammatory effects. researchgate.netnih.gov These activities are often linked to the inhibition of pathways such as the nuclear factor kappa B (NF-κB) signaling pathway. nih.gov Comparative analysis of the effects of this compound and other styryl-lactones on such inflammatory pathways could reveal broader mechanistic details.

Table 2: Comparison of this compound with Related Styryl Lactones

| Compound | Key Structural Feature | Reported Biological Activities |

|---|---|---|

| This compound | α,β-unsaturated styryl-pyrone. vulcanchem.comresearchgate.net | Induction of apoptosis, cell cycle arrest. bvsalud.orgbvsalud.org |

| Goniothalamin | Styryl-lactone with a saturated lactone ring. vulcanchem.comscispace.com | Cytotoxic, induces apoptosis, anti-inflammatory. vulcanchem.comresearchgate.netnih.gov |

| 5-Acetoxygoniothalamin | Acetoxy group at the 5-position. vulcanchem.comscispace.com | Isolated from Goniothalamus species. scispace.com |

By systematically comparing the biological activities and molecular interactions of this family of compounds, researchers can build a more comprehensive picture of how subtle structural modifications influence their mechanisms of action. This comparative approach is instrumental in guiding future efforts to develop more potent and selective therapeutic agents based on the styryl-lactone scaffold.

Future Directions and Emerging Research Perspectives for Dehydrogoniothalamin

Advancements in Synthetic Accessibility and Scalability for Research Applications

While dehydrogoniothalamin's structure is known, its biological activity has been less explored compared to related compounds like goniothalamin (B1671989). vulcanchem.com A key limitation in fully exploring the therapeutic potential of this compound and its derivatives is the development of efficient and scalable synthetic routes. Future research will likely focus on innovative synthetic strategies to produce this compound in quantities sufficient for extensive biological screening and preclinical studies.

One promising avenue is the application of continuous flow chemistry. researchgate.net This technology offers several advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and simplified scale-up. researchgate.net By developing a robust flow synthesis protocol for this compound, researchers can ensure a consistent and reliable supply of the compound for various research applications.

Furthermore, advancements in synthetic methodologies, such as novel catalytic systems and green chemistry approaches, will be crucial. researchgate.net These methods aim to improve reaction efficiency, reduce waste, and utilize more environmentally benign reagents and solvents. The development of stereoselective synthetic routes will also be important for producing specific enantiomers of this compound and its derivatives, allowing for a more detailed investigation of their structure-activity relationships.

Exploration of Novel Biological Targets and Undiscovered Mechanistic Insights

Current research has indicated that this compound possesses anti-inflammatory properties. mdpi.com However, the full spectrum of its biological activities and the underlying molecular mechanisms remain largely unexplored. Future research will delve deeper into identifying novel biological targets and elucidating the intricate pathways through which this compound exerts its effects.

A primary focus will be on its potential as an anticancer agent. Given that its structural analog, goniothalamin, has shown cytotoxic properties, investigating the anticancer potential of this compound is a logical next step. vulcanchem.comresearchgate.net This will involve screening against a diverse panel of cancer cell lines and identifying the specific molecular targets responsible for any observed activity. researchgate.net Techniques such as proteomics and genomics will be instrumental in pinpointing these targets and understanding the compound's mode of action.

Beyond cancer, researchers will likely explore its potential in other therapeutic areas, such as neurodegenerative diseases and infectious diseases. High-throughput screening campaigns will be essential for identifying new biological activities. Once a promising activity is identified, detailed mechanistic studies will be necessary to understand how this compound interacts with its molecular target and modulates cellular pathways. This could involve techniques like cellular thermal shift assays (CETSA) and photoaffinity labeling to directly identify protein targets.

Integration of Advanced Analytical and Computational Methodologies in Research

The integration of sophisticated analytical and computational tools will be pivotal in advancing our understanding of this compound. These technologies offer unprecedented opportunities to analyze the compound's structure, properties, and interactions with biological systems at a molecular level.

Advanced Analytical Techniques:

High-resolution analytical techniques are essential for the detailed characterization of this compound and its metabolites. nih.govmdpi.com Methods such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy will continue to be fundamental for purification and structure elucidation. benthambooks.com The application of more advanced techniques like tandem mass spectrometry (MS/MS) and liquid chromatography-mass spectrometry (LC-MS) will enable the identification and quantification of this compound in complex biological matrices, which is crucial for pharmacokinetic and metabolism studies. nih.govmdpi.com Furthermore, spectroscopic methods coupled with chemometrics can provide rapid and non-destructive analysis. spectroscopyonline.com

Computational Methodologies:

Computational approaches, including molecular modeling and machine learning, are becoming increasingly powerful in drug discovery and natural product research. frontiersin.orgnih.gov For this compound, these methods can be used to:

Predict Biological Activity: In silico screening can predict potential biological targets and activities, helping to prioritize experimental studies. frontiersin.org

Understand Structure-Activity Relationships: Molecular docking and molecular dynamics simulations can provide insights into how this compound binds to its targets, guiding the design of more potent and selective analogs. nih.gov

Model Pharmacokinetic Properties: Computational models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, aiding in its development as a potential therapeutic agent. frontiersin.org

Collaborative Research Paradigms in Natural Product Chemistry and Chemical Biology

The future of this compound research lies in fostering collaborative efforts that bridge the gap between natural product chemistry and chemical biology. ncl.ac.uknovartis.com Such interdisciplinary collaborations are essential for translating fundamental discoveries into tangible applications. frontiersin.orgstjude.org

Research in natural products is increasingly moving towards integrated strategies that combine genomics, metabolomics, and synthetic chemistry to accelerate the discovery of new bioactive compounds. uni-hannover.dersc.org Collaborative networks, such as the Franco-Brazilian Network on Natural Products (FB2NP), bring together researchers with complementary expertise to tackle complex scientific challenges. univ-lr.fr These partnerships facilitate the sharing of resources, knowledge, and technologies, creating a synergistic environment for innovation. dtu.dkcancer.govhelmholtz-munich.de

By working together, natural product chemists, who can isolate and synthesize this compound, and chemical biologists, who can probe its biological function using advanced cellular and molecular techniques, can significantly accelerate the pace of discovery. ncl.ac.uknovartis.com These collaborations will be instrumental in fully realizing the therapeutic potential of this compound and other natural products.

Q & A

Q. What are the optimal synthetic routes for dehydrogoniothalamin, and how can yield be improved while minimizing byproducts?

Methodological Answer: Prioritize multi-step synthetic protocols with controlled reaction conditions (e.g., temperature, catalysts). Use HPLC or GC-MS to monitor intermediate purity . Compare yields across solvent systems (e.g., DCM vs. THF) and assess stereochemical outcomes via NMR crystallography .

Q. Which in vitro assays are most suitable for preliminary screening of this compound’s bioactivity?

Methodological Answer: Employ cell viability assays (MTT/XTT) in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves. Include positive controls (e.g., doxorubicin) and validate results with apoptosis markers (Annexin V/PI) . Ensure reproducibility across ≥3 biological replicates.

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer: Use accelerated stability testing (ICH guidelines): expose the compound to pH 1–10 buffers and temperatures (25°C–60°C). Monitor degradation via UPLC-UV and identify byproducts with high-resolution LC-MS/MS .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported cytotoxic mechanisms of this compound across studies?